2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Coupling reaction: The protected amino group is then coupled with the thiophene ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)acetic acid: Shares the thiophene ring but lacks the amino and tert-butoxycarbonyl groups.
2-[(2-Methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid is unique due to the combination of its thiophene ring, amino group, and tert-butoxycarbonyl protection
Properties
Molecular Formula |
C11H15NO4S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(6-9(13)14)8-4-5-17-7-8/h4-5,7H,6H2,1-3H3,(H,13,14) |
InChI Key |
MDYGCRKCFJIUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CSC=C1 |
Origin of Product |
United States |
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